

Amuvatinib tumor response assessment

RECIST 1.1

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Compound Focus: Amuvatinib

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Efficacy Outcomes of Amuvatinib in SCLC

Assessment Metric	Results
RECIST Version	1.1 [1] [2]
Study Design	Phase 2, open-label, single-arm trial in platinum-refractory SCLC patients (N=23) [1] [2]
Intervention	Amuvatinib (300 mg, orally, three times daily) + Platinum-Etoposide (EP) chemotherapy [1] [2]
Primary Endpoint	Objective Response Rate (ORR); study required ≥ 3 centrally confirmed responses in first 21 subjects [1] [2]
Objective Response Rate (ORR)	4 Partial Responses (PRs) observed (17.4%); only 2 were centrally confirmed (8.7%) [1] [2]
Response Duration	119 and 151 days for the two centrally confirmed PRs [1] [2]
Disease Control	3 subjects (13%) had confirmed Stable Disease (SD) [1] [2]

Assessment Metric	Results
Conclusion	Did not meet primary endpoint; however, durable disease control in subjects with high c-Kit expression suggests potential for biomarker-selected patients [1] [2]

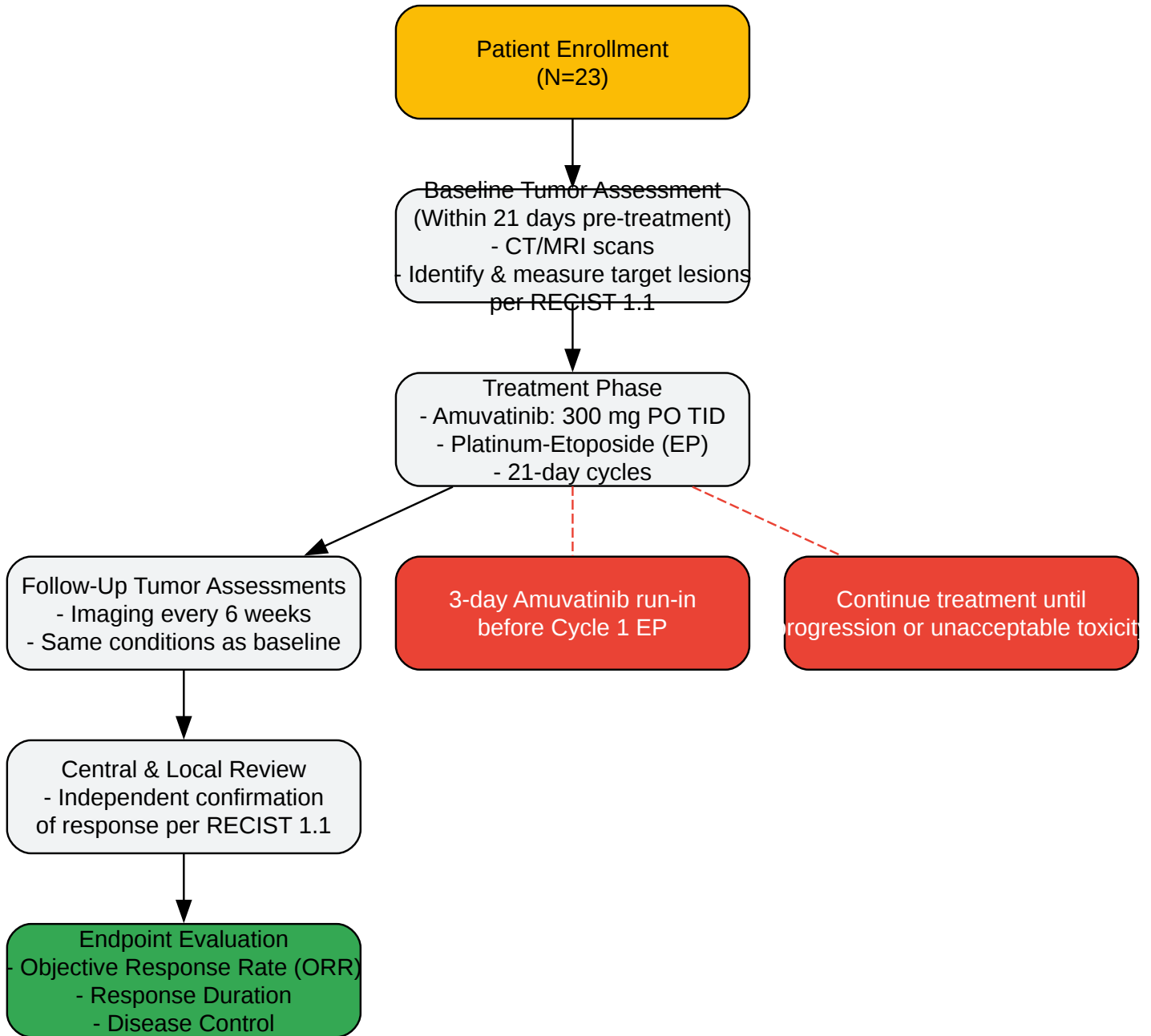
RECIST 1.1 Methodology for Tumor Assessment

The clinical trial used **Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1)** as the standard methodology for objective assessment of tumor response [1] [2]. Here are the key aspects of this guideline relevant to the trial:

- **Purpose:** RECIST 1.1 provides a standardized framework to evaluate changes in tumor burden in response to therapy, defining categories like Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) [3].
- **Target Lesions:** The guideline specifies measuring a maximum of **five target lesions** in total, with no more than **two per organ** [3] [4]. These lesions are selected based on their size and suitability for accurate repeated measurements.
- **Response Criteria:**
 - **Partial Response (PR):** At least a **30% decrease** in the sum of diameters of target lesions, taking the baseline sum diameters as a reference [3].
 - **Stable Disease (SD):** Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD [3].
 - **Progressive Disease (PD):** At least a **20% increase** in the sum of diameters of target lesions, with an absolute increase of at least **5 mm**. The appearance of new lesions also constitutes PD [3].
- **Lymph Nodes:** Pathological lymph nodes are considered measurable as target lesions if they have a **short axis ≥ 15 mm**. A lymph node that shrinks to **< 10 mm** is considered normal [3].

Detailed Experimental Protocol

For clarity, the specific workflow of the cited **amuvatinib** clinical trial is outlined below.



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The experimental protocol for the "ESCAPE" trial [1] [2] was as follows:

- **Patient Population:** Adults with extensive-stage or limited-stage SCLC who had either **progressed during** first-line platinum-etoposide (EP) chemotherapy or **relapsed within 90 days** of completing it [1] [2].

- **Treatment Regimen:** Patients received the same EP regimen they had previously failed. **Amuvatinib (300 mg, orally, three times daily)** was added to this chemotherapy. In Cycle 1, a **3-day "run-in"** of **amuvatinib** alone was administered before the combined therapy [1] [2].
- **Tumor Assessment Schedule:**
 - **Baseline imaging** (CT, MRI) was performed within 21 days before starting treatment.
 - **Follow-up imaging** was conducted every **6 weeks**, using the same techniques as at baseline, to monitor changes in tumor burden [1] [2].
- **Response Evaluation:** Tumor response was assessed locally at the study sites and also underwent **central, independent review** to confirm the findings according to RECIST 1.1 criteria [1] [2].

Interpretation of Findings and Context

- **Limited Efficacy in Unselected Population:** The trial concluded that adding **amuvatinib** to EP chemotherapy in an **unselected, platinum-refractory SCLC population** did not demonstrate sufficient efficacy to warrant further study in this broad context [1] [2].
- **Potential in Biomarker-Driven Subgroups:** A notable finding was that the two subjects with high tumor expression of **c-Kit** experienced longer durations of disease control. This suggests that **future research might focus on SCLC patients with high c-Kit expression** as a potential biomarker for response [1] [2].

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References

1. A phase 2, open-label, multi-center study of amuvatinib in ... [pmc.ncbi.nlm.nih.gov]
2. A phase 2, open-label, multi-center study of amuvatinib in... | Oncotarget [oncotarget.com]
3. New response evaluation criteria in solid tumours : revised RECIST ... [pubmed.ncbi.nlm.nih.gov]
4. Evaluating the tumor assessment of modified- response . RECIST in... 1 1 [tlcr.amegroups.org]

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